molecular formula C14H12BClN2O5 B12650534 2-Chloro-5-(2-methyl-4-nitrophenylcarbamoyl)benzeneboronic acid

2-Chloro-5-(2-methyl-4-nitrophenylcarbamoyl)benzeneboronic acid

Cat. No.: B12650534
M. Wt: 334.52 g/mol
InChI Key: BZTFIWNAVUCHAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(2-methyl-4-nitrophenylcarbamoyl)benzeneboronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, which is known for its versatility in organic synthesis, particularly in Suzuki–Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-methyl-4-nitrophenylcarbamoyl)benzeneboronic acid typically involves the reaction of 2-chloro-5-aminobenzeneboronic acid with 2-methyl-4-nitrophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the carbamoyl linkage .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-methyl-4-nitrophenylcarbamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-5-(2-methyl-4-nitrophenylcarbamoyl)benzeneboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-methyl-4-nitrophenylcarbamoyl)benzeneboronic acid primarily involves its reactivity as a boronic acid. In Suzuki–Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the electronic properties of the substituents on the aromatic ring, which can influence the reactivity and selectivity of the reaction.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(4-methyl-2-nitrophenylcarbamoyl)benzeneboronic acid
  • 2-Chloro-4-methyl-5-nitropyridine
  • 2-Chloro-4-nitrophenol

Uniqueness

2-Chloro-5-(2-methyl-4-nitrophenylcarbamoyl)benzeneboronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in selective coupling reactions and in the synthesis of complex organic molecules .

Properties

Molecular Formula

C14H12BClN2O5

Molecular Weight

334.52 g/mol

IUPAC Name

[2-chloro-5-[(2-methyl-4-nitrophenyl)carbamoyl]phenyl]boronic acid

InChI

InChI=1S/C14H12BClN2O5/c1-8-6-10(18(22)23)3-5-13(8)17-14(19)9-2-4-12(16)11(7-9)15(20)21/h2-7,20-21H,1H3,(H,17,19)

InChI Key

BZTFIWNAVUCHAU-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C)Cl)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.